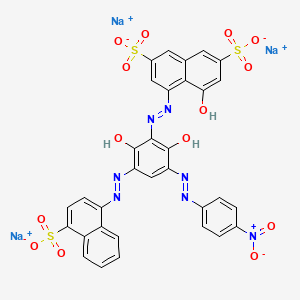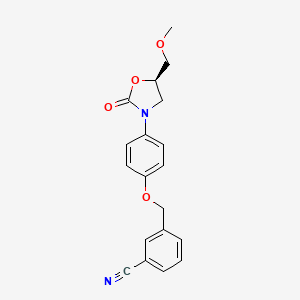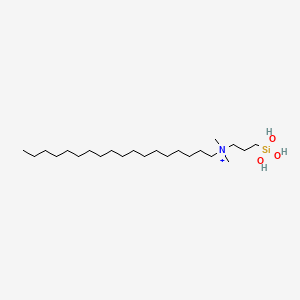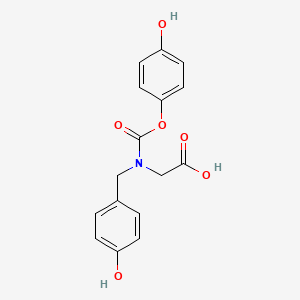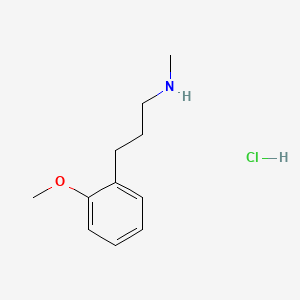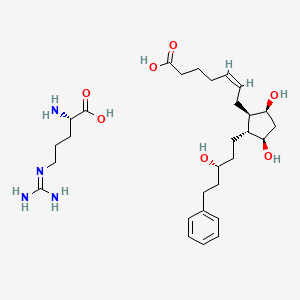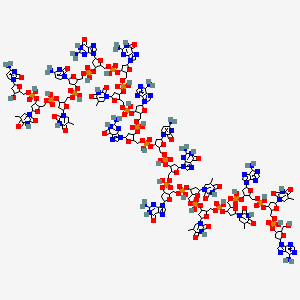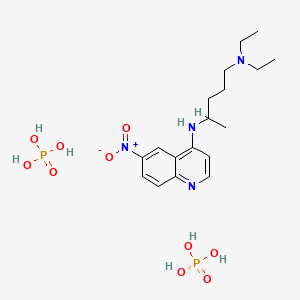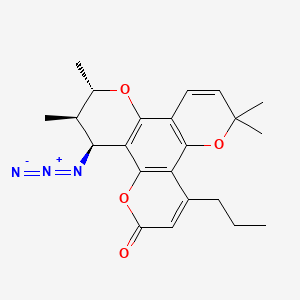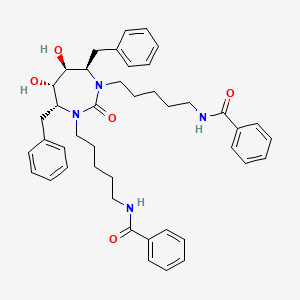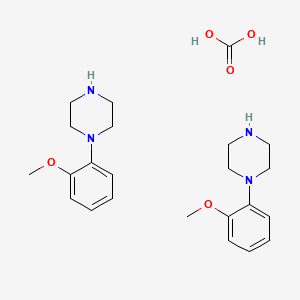
N-(2-Methoxyphenyl)piperazine hemicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyphenyl)piperazine hemicarbonate: is a chemical compound known for its significant pharmacological properties. It is an effective blocker of striatal dopaminergic receptors in the brain, exhibiting pronounced antihypertensive and weak sympatholytic activities in experimental animals . This compound is also a building block for many serotonergic and dopaminergic agents, some of which have antidepressant activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)piperazine hemicarbonate involves the reaction of 1-(2-methoxyphenyl)piperazine with carbonic acid. The process typically includes the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Aza-Michael addition reaction: This reaction is used to functionalize pyrazolylvinyl ketones and prepare cyclic amine substituted derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced under specific conditions, but detailed information on this process is limited.
Substitution: This compound can participate in substitution reactions, such as the Aza-Michael addition reaction.
Common Reagents and Conditions:
Aza-Michael addition reaction: This reaction involves the use of pyrazolylvinyl ketones and cyclic amine substituted derivatives.
Cyclization reactions: These reactions typically involve the use of sulfonium salts and basic conditions.
Major Products: The major products formed from these reactions include functionalized pyrazolylvinyl ketones and cyclic amine substituted derivatives .
科学的研究の応用
Chemistry: : N-(2-Methoxyphenyl)piperazine hemicarbonate is used as a building block for synthesizing various serotonergic and dopaminergic agents .
Biology: : The compound has been studied for its acaricidal activity in bioassays .
Medicine: : It exhibits antihypertensive and weak sympatholytic activities, making it a potential candidate for treating hypertension .
Industry: : The compound is used in the development of various pharmaceutical agents due to its pharmacological properties .
作用機序
N-(2-Methoxyphenyl)piperazine hemicarbonate exerts its effects by blocking striatal dopaminergic receptors in the brain . This action leads to a reduction in blood pressure and exhibits weak sympatholytic activities. The compound’s mechanism of action involves interaction with dopaminergic and serotonergic pathways, contributing to its pharmacological effects .
類似化合物との比較
1-(2-Methoxyphenyl)piperazine: This compound is a precursor to N-(2-Methoxyphenyl)piperazine hemicarbonate and shares similar pharmacological properties.
N-(2-Fluoroethoxy)piperazine: This compound is used in the synthesis of substituted 1H-indolyl carboxylic acid amides and has affinities for dopamine receptors.
Uniqueness: this compound is unique due to its pronounced antihypertensive and weak sympatholytic activities, making it a valuable compound in pharmacological research and potential therapeutic applications .
特性
CAS番号 |
82010-88-6 |
|---|---|
分子式 |
C23H34N4O5 |
分子量 |
446.5 g/mol |
IUPAC名 |
carbonic acid;1-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/2C11H16N2O.CH2O3/c2*1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;2-1(3)4/h2*2-5,12H,6-9H2,1H3;(H2,2,3,4) |
InChIキー |
INQXKLUQTNOTIG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCNCC2.COC1=CC=CC=C1N2CCNCC2.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


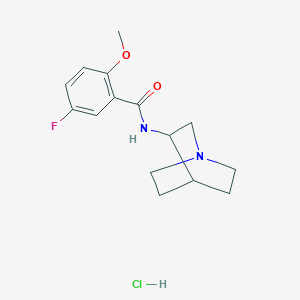
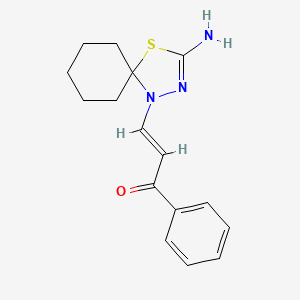
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
